molecular formula C10H10O3 B032253 Chromane-2-carboxylic acid CAS No. 51939-71-0

Chromane-2-carboxylic acid

Cat. No.: B032253
CAS No.: 51939-71-0
M. Wt: 178.18 g/mol
InChI Key: SFLFCQJQOIZMHF-UHFFFAOYSA-N
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Description

Chromane-2-carboxylic acid is an organic compound with the molecular formula C10H10O3 It belongs to the class of chromanes, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring

Biochemical Analysis

Biochemical Properties

It is known that chromane derivatives can be potent inhibitors of monoamine oxidase , suggesting that Chromane-2-carboxylic acid may interact with enzymes and other biomolecules in biochemical reactions.

Cellular Effects

Chromane derivatives have been shown to have a broad spectrum of biological activities , suggesting that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that chromane derivatives can undergo complex proton dynamics and intramolecular rearrangement reactions , which may provide insights into how this compound exerts its effects at the molecular level.

Metabolic Pathways

It is known that chromane derivatives can be synthesized by reacting aromatic and aliphatic amines and alcohols with chromone 3-carboxylic acid , suggesting potential interactions with enzymes or cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromane-2-carboxylic acid can be synthesized through several methods. One common approach involves the rhodium-catalyzed chemo- and enantioselective hydrogenation of chromone-2-carboxylic acids. This method provides high yields and enantiomeric excess, making it efficient for producing enantiopure chromanone-2-carboxylic acids .

Another method involves a microwave-assisted process, which optimizes reaction parameters such as the type of base, number of reagent equivalents, solvent, temperature, and reaction time. This method has been shown to improve yields significantly .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and rhodium-catalyzed hydrogenation are among the preferred methods due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Chromane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chromanone derivatives.

    Reduction: Reduction reactions can convert it into chromanone-2-carboxylic acids.

    Substitution: Substitution reactions can introduce different functional groups into the chromane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Rhodium catalysts and hydrogen gas are commonly used for reduction reactions.

    Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products:

    Oxidation: Chromanone derivatives.

    Reduction: Enantiopure chromanone-2-carboxylic acids.

    Substitution: Various substituted chromane derivatives depending on the reagents used.

Scientific Research Applications

Chromane-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Chromane-2-carboxylic acid can be compared with other similar compounds such as:

This compound stands out due to its diverse reactivity and potential for producing a wide range of bioactive derivatives.

Properties

IUPAC Name

3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLFCQJQOIZMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369080, DTXSID90901552
Record name Chromane-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20369080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_683
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51939-71-0
Record name Chromane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of (+)-(R)-α-methylbenzylamine (0.37 mol) in ethanol (100 ml) was added to a solution of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (0.36 mol) in ethanol (200 ml). The mixture was allowed to crystallize out. The precipitate was filtered off and dried. The residue was crystallized 4 times from ethanol. The precipitate was filtered off and dried. The residue was taken up in water, treated with HCl 10% and extracted with diethyl ether. The organic layer was separated, dried, filtered and the solvent was evaporated, yielding 8.6 g of (−)-(R)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (mp. 85.5° C., [α]D20=−6.7° (c=100 mg/10 ml in methanol)) (interm. 1).
Quantity
0.37 mol
Type
reactant
Reaction Step One
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0.36 mol
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reactant
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100 mL
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solvent
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Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-oxochromene-2-carboxylic acid (20.0 g, 105 mmol) and Pd/C (3.0 g, w/w=10%) in AcOH (200 mL) was placed in Parr hydrogenation apparatus under H2 (50 psi) and stirred for 25 h at rt. It was then filtered and concentrated. The residue was suspended in water (300 mL), stirred for 10 min, filtered and dried to give 3,4-dihydro-2H-chromene-2-carboxylic acid (13.5 g, 72%) as a white solid. BH3 (57 mL, 114 mmol, 2.0 M in THF) was added slowly to a solution of this carboxylic acid in THF (120 mL) at 0° C. The reaction mixture was then warmed to rt and stirred for 5 h at this temperature. THF/H2O (30 mL, 1:1) was added drop wise while keeping the temperature between 0-5° C. and stirred for 20 min. K2CO3 (26.0 g, 189 mmol) was added and the reaction was vigorously stirred for 30 min. The THF layer was separated and concentrated to give the title compound (11.0 g, 89%) as a brown oil. 1H NMR (400 MHz, CDCl3): δ 7.10-7.03 (m, 2H), 6.86-6.81 (m, 2H), 4.14-4.08 (m, 1H), 3.85-3.68 (m, 2H), 2.92-2.84 (m, 1H), 2.80-2.73 (m, 1H), 1.98-1.92 (m, 1H), 1.90-1.79 (m, 1H). LCMS: 165 (M+1)+
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
N#CC1C=Cc2ccccc2O1
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NC1CCC=CO1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromane-2-carboxylic acid
Reactant of Route 2
Chromane-2-carboxylic acid
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Chromane-2-carboxylic acid

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